molecular formula C12H11BrClN3OS2 B2681932 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391875-29-9

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2681932
CAS No.: 391875-29-9
M. Wt: 392.71
InChI Key: PLKWIGFTASHNTD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C12H11BrClN3OS2. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfur atom in the thiadiazole ring can undergo oxidation or reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfur atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.

Scientific Research Applications

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloropyridine
  • 5-bromo-2-chloropyrimidine
  • 2-chloro-5-(propylsulfanyl)-1,3,4-thiadiazole

Uniqueness

5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWIGFTASHNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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